BoNT-IN-1

描述

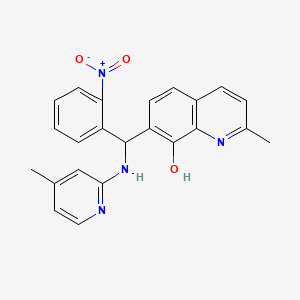

Structure

3D Structure

属性

IUPAC Name |

2-methyl-7-[[(4-methylpyridin-2-yl)amino]-(2-nitrophenyl)methyl]quinolin-8-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N4O3/c1-14-11-12-24-20(13-14)26-22(17-5-3-4-6-19(17)27(29)30)18-10-9-16-8-7-15(2)25-21(16)23(18)28/h3-13,22,28H,1-2H3,(H,24,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXPGAZJVEWWXED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)NC(C2=C(C3=C(C=CC(=N3)C)C=C2)O)C4=CC=CC=C4[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide: BoNT-IN-1 as a Botulinum Neurotoxin Serotype A (BoNT/A) Light Chain Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Botulinum neurotoxin serotype A (BoNT/A), the most potent known neurotoxin, poses a significant threat as a bioweapon and is the causative agent of botulism, a severe and often fatal neuroparalytic illness. The toxin's extreme potency stems from its light chain (LC), a zinc-dependent metalloprotease that specifically cleaves the SNAP-25 protein, a crucial component of the SNARE complex required for acetylcholine release at the neuromuscular junction. Inhibition of this enzymatic activity is a primary strategy in the development of post-exposure therapeutics for BoNT/A intoxication. This technical guide provides a comprehensive overview of BoNT-IN-1, a promising small molecule inhibitor of the BoNT/A light chain.

Core Concepts: The Mechanism of BoNT/A and Inhibition Strategy

The intoxication process of BoNT/A involves several steps: binding of the heavy chain to specific receptors on the neuronal surface, internalization of the toxin via endocytosis, translocation of the light chain into the cytosol, and finally, the enzymatic cleavage of SNAP-25 by the light chain. This cleavage prevents the fusion of synaptic vesicles with the presynaptic membrane, thereby blocking the release of acetylcholine and leading to flaccid paralysis.

This compound is a quinolinol-based compound identified as a potent inhibitor of the BoNT/A light chain's catalytic activity. The primary mechanism of inhibition for this class of compounds is believed to involve chelation of the zinc ion within the active site of the enzyme, rendering it catalytically inactive.

Quantitative Data for this compound

The inhibitory potency of this compound against the BoNT/A light chain has been quantified, providing key metrics for its efficacy.

| Inhibitor | Assay Type | Metric | Value (µM) | Reference |

| This compound | In vitro enzymatic assay | IC50 | 0.9 | [1] |

| This compound (compound 4) | In vitro enzymatic assay | IC50 | 0.8 ± 0.1 | [2][3] |

Note: this compound is also referred to as compound 4 in some literature.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. The following sections outline the key experimental protocols used in the characterization of BoNT/A LC inhibitors like this compound.

In Vitro Enzymatic Inhibition Assay (FRET-based)

This assay is commonly used to screen for and characterize inhibitors of the BoNT/A light chain's proteolytic activity. It relies on a synthetic peptide substrate, often referred to as SNAPtide, which mimics the cleavage site of SNAP-25 and is labeled with a fluorescent donor and a quencher molecule (Fluorescence Resonance Energy Transfer - FRET). Cleavage of the substrate by the BoNT/A LC separates the donor and quencher, resulting in an increase in fluorescence that can be monitored in real-time.

Materials:

-

Recombinant BoNT/A light chain (LC)

-

SNAPtide FRET substrate (e.g., o-Abz/Dnp labeled)

-

Assay buffer (e.g., 20 mM HEPES, pH 7.5, 1.25 mM DTT, 0.2% Tween 20, 0.1 mg/mL BSA)

-

Zinc chloride (ZnCl2)

-

This compound (or other test compounds) dissolved in DMSO

-

96-well black plates

-

Fluorescence microplate reader

Procedure:

-

Prepare a reaction mixture in a 96-well plate containing the assay buffer, a specified concentration of BoNT/A LC (e.g., 2-10 nM), and ZnCl2.

-

Add varying concentrations of this compound to the wells. Include a control with no inhibitor.

-

Pre-incubate the plate at 37°C for a defined period (e.g., 10-40 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the SNAPtide FRET substrate (e.g., 5 µM).[4]

-

Immediately begin monitoring the increase in fluorescence over time using a microplate reader with appropriate excitation and emission wavelengths (e.g., excitation at 320 nm and emission at 420 nm for o-Abz/Dnp substrates).[4][5]

-

Calculate the initial reaction rates from the linear portion of the fluorescence curves.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell-Based SNAP-25 Cleavage Assay

This assay assesses the ability of an inhibitor to protect SNAP-25 from cleavage by BoNT/A in a cellular context. It provides a more physiologically relevant measure of inhibitor efficacy as it accounts for cell permeability and stability.

Materials:

-

Neuronal cell line (e.g., Neuro-2a, SiMa)[6]

-

Cell culture medium and supplements

-

BoNT/A holotoxin

-

This compound (or other test compounds)

-

Lysis buffer

-

Antibodies: anti-SNAP-25 (recognizing both intact and cleaved forms) and an antibody specific to the cleaved SNAP-25 product.

-

Western blot or ELISA reagents and equipment.

Procedure:

-

Culture neuronal cells in appropriate multi-well plates until they reach the desired confluency.

-

Pre-treat the cells with varying concentrations of this compound for a specified time.

-

Expose the cells to a predetermined concentration of BoNT/A holotoxin and incubate for a period sufficient to induce SNAP-25 cleavage (e.g., 24-72 hours).[7]

-

Wash the cells and lyse them to extract cellular proteins.

-

Analyze the cell lysates for SNAP-25 cleavage using either Western blotting or an ELISA-based method.

-

Western Blot: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies to detect intact and cleaved SNAP-25.

-

ELISA: Utilize a sandwich ELISA format with a capture antibody for SNAP-25 and a detection antibody specific for the cleaved product.

-

-

Quantify the amount of cleaved SNAP-25 in treated versus untreated cells to determine the inhibitory effect of this compound.

Ex Vivo Mouse Phrenic Nerve-Hemidiaphragm Assay

This ex vivo model provides a functional assessment of BoNT/A activity and its inhibition by measuring the paralysis of the diaphragm muscle.[8][9][10][11]

Materials:

-

Mouse phrenic nerve-hemidiaphragm tissue preparation

-

Organ bath with physiological saline solution (e.g., Earle's Balanced Salt Solution) gassed with 95% O2 and 5% CO2.

-

Nerve stimulation electrodes

-

Force transducer to record muscle contraction

-

BoNT/A holotoxin

-

This compound (or other test compounds)

Procedure:

-

Isolate the phrenic nerve-hemidiaphragm from a mouse and mount it in an organ bath.

-

Stimulate the phrenic nerve electrically to induce diaphragm muscle contractions and record the baseline contractile force.

-

Add BoNT/A holotoxin to the organ bath.

-

In a parallel experiment, pre-incubate the BoNT/A holotoxin with this compound before adding it to the organ bath, or add this compound to the bath prior to the toxin.

-

Monitor the time-dependent decrease in muscle contraction amplitude.

-

The primary endpoint is the time to produce a 50% reduction in the initial contractile force (t1/2 paralysis time).[9] An effective inhibitor will significantly prolong this time.

In Vivo Mouse Model of Botulism

In vivo studies are essential to evaluate the therapeutic potential of BoNT/A inhibitors in a whole-animal system. The digit abduction score (DAS) assay is a common method to assess local muscle paralysis.[12][13]

Materials:

-

Mice

-

BoNT/A holotoxin

-

This compound (or other test compounds) formulated for injection

-

Syringes for intramuscular injection

Procedure:

-

Administer this compound to mice through a relevant route (e.g., intraperitoneal, oral) at various time points before or after a local intramuscular injection of a sublethal dose of BoNT/A into a hind limb (e.g., gastrocnemius muscle).[12]

-

At regular intervals, assess the degree of muscle paralysis using the digit abduction score (DAS). The DAS is a visual scoring system that evaluates the spreading of the toes, with a higher score indicating greater paralysis.[13]

-

Monitor the onset, progression, and recovery from paralysis in treated versus untreated animals.

-

Survival studies can also be conducted using lethal doses of BoNT/A to determine the protective effect of the inhibitor.

Visualizations

BoNT/A Light Chain Signaling Pathway and Inhibition by this compound

Caption: Mechanism of BoNT/A LC and inhibition by this compound.

Experimental Workflow for In Vitro FRET Assay

Caption: Workflow for this compound IC50 determination using a FRET assay.

Logical Relationship of BoNT/A Intoxication and Inhibition

References

- 1. This compound | Botulinum neurotoxin inhibitor | Nervous system |TargetMol [targetmol.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Identification of Clinically Viable Quinolinol Inhibitors of Botulinum Neurotoxin A Light Chain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tandem Fluorescent Proteins as Enhanced FRET-based Substrates for Botulinum Neurotoxin Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. listlabs.com [listlabs.com]

- 6. Progress in Cell Based Assays for Botulinum Neurotoxin Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Hemi-Diaphragm Assay (HDA) for detection and quantification of botulinum neurotoxins (BoNT) | EURL ECVAM - TSAR [tsar.jrc.ec.europa.eu]

- 9. mdpi.com [mdpi.com]

- 10. Botulinum Neurotoxins: Qualitative and Quantitative Analysis Using the Mouse Phrenic Nerve Hemidiaphragm Assay (MPN) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. In vivo onset and duration of action varies for Botulinum neurotoxin A subtypes 1–5 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Model‐based interspecies interpretation of botulinum neurotoxin type A on muscle‐contraction inhibition - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure-Activity Relationship of BoNT-IN-1 and its Analogs as Botulinum Neurotoxin A Light Chain Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) for BoNT-IN-1 and related quinolinol-based inhibitors of the Botulinum neurotoxin serotype A light chain (BoNT/A LC). This document details the quantitative inhibitory data, experimental methodologies for compound evaluation, and visual representations of key concepts to facilitate further research and development in this area.

Core Quantitative Data: Structure-Activity Relationship of Quinolinol-Based BoNT/A LC Inhibitors

The inhibitory potency of this compound and its analogs against the BoNT/A LC has been systematically evaluated. The following table summarizes the key quantitative data from a screen of various quinolinol compounds, highlighting the impact of substitutions at the R1, R2, and R3 positions on the 8-hydroxyquinoline scaffold. This compound (referred to as compound 4 in the source literature) is a potent inhibitor of the BoNT/A light chain with an IC50 of 0.9 µM.[1] The structure-activity relationship trends indicate that the enzyme can accommodate a variety of substitutions at the R1 position but shows a distinct preference for bulky aryl amide groups at the R2 position. Furthermore, methylation at the R3 position has been shown to enhance inhibitor potency.[2][3]

| Compound ID | R1 Group | R2 Group | R3 Group | IC50 (µM) |

| 4 | Cl | 4-fluorophenyl | H | 0.8 |

| 5 | Cl | 4-fluorophenyl | CH3 | 2.1 |

| 6 | H | 4-fluorophenyl | H | >30 |

| 9 | Cl | Phenyl | H | 13.4 |

| 10 | Cl | Phenyl | CH3 | 2.1 |

| 11 | Cl | 2-chlorophenyl | H | 2.3 |

| 12 | Cl | 2-chlorophenyl | CH3 | 1.2 |

| 16 | Cl | 4-chlorophenyl | H | 1.9 |

| 17 | Cl | 4-chlorophenyl | CH3 | 1.0 |

| 18 | Cl | 2,4-dichlorophenyl | H | 1.4 |

| 19 | Cl | 2,4-dichlorophenyl | CH3 | 0.9 |

| 20 | Cl | 3,4-dichlorophenyl | H | 1.2 |

| 21 | Cl | 3,4-dichlorophenyl | CH3 | 1.0 |

| 23 | Cl | 4-methylphenyl | H | 4.2 |

| 24 | Cl | 4-methylphenyl | CH3 | 1.4 |

| 25 | Cl | 4-methoxyphenyl | H | 2.9 |

| 26 | Cl | 4-methoxyphenyl | CH3 | 1.1 |

| 31 | Br | 4-fluorophenyl | H | 1.1 |

| 32 | Br | 4-fluorophenyl | CH3 | 1.0 |

| 34 | Br | 4-chlorophenyl | H | 1.0 |

| 35 | Br | 4-chlorophenyl | CH3 | 0.9 |

| 36 | Br | 2,4-dichlorophenyl | H | 1.0 |

| 37 | Br | 2,4-dichlorophenyl | CH3 | 0.8 |

| 54 | H | H | H | >30 |

| 58 (Clioquinol) | I | H | Cl | 20.3 |

Experimental Protocols

In Vitro BoNT/A LC Inhibition Assay (SNAPtide Assay)

This protocol outlines a well-established method for identifying and characterizing inhibitors of BoNT/A LC in a high-throughput format.

Objective: To determine the in vitro inhibitory activity of test compounds against BoNT/A LC by measuring the cleavage of a fluorogenic substrate.

Materials:

-

Recombinant BoNT/A LC (purified from E. coli)

-

SNAPtide fluorogenic substrate (List Biological Laboratories)

-

Assay Buffer: 40 mM HEPES, pH 7.4, 0.01% Tween-20

-

Test compounds dissolved in DMSO

-

96-well black plates (e.g., Greiner)

-

Fluorescence plate reader

Procedure:

-

Compound Preparation: Prepare a 9-point, 1:3 serial dilution of the test compounds in DMSO.

-

Enzyme-Inhibitor Pre-incubation:

-

In a 96-well black plate, add 1 µL of the diluted compound solutions to individual wells.

-

Add 89 µL of Assay Buffer to each well.

-

Add 10 µL of 70 nM BoNT/A LC solution to each well.

-

Incubate the plate for 5 minutes at room temperature (22 °C) to allow for the binding of the inhibitor to the enzyme.

-

-

Enzymatic Reaction Initiation:

-

Initiate the enzymatic reaction by adding 10 µL of 100 µM SNAPtide substrate to each well.

-

The final concentrations in the 110 µL reaction volume are: 6.36 nM BoNT/A LC and 9.1 µM SNAPtide.

-

-

Fluorescence Measurement:

-

Immediately begin monitoring the increase in fluorescence using a plate reader with excitation and emission wavelengths appropriate for the fluorophore/quencher pair of the SNAPtide substrate.

-

Record fluorescence intensity every minute for a total of 20 minutes.

-

-

Data Analysis:

-

Determine the initial reaction velocity (rate of fluorescence increase) for each compound concentration.

-

Calculate the percentage of inhibition for each concentration relative to a DMSO control (0% inhibition).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Cell-Based BoNT/A Intoxication Assay

This protocol describes a general method for evaluating the efficacy of BoNT/A LC inhibitors in a neuronal cell line, such as Neuro-2a. This type of assay is crucial as it assesses the inhibitor's ability to cross cell membranes and act in a more physiologically relevant environment.

Objective: To determine the ability of test compounds to protect neuronal cells from BoNT/A-induced cleavage of SNAP-25.

Materials:

-

Neuro-2a (N2a) cells (or another suitable neuronal cell line)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

BoNT/A holotoxin

-

Test compounds dissolved in DMSO

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Antibodies:

-

Primary antibody against the C-terminus of SNAP-25 (detects both intact and cleaved SNAP-25)

-

Cleavage-specific SNAP-25 antibody

-

Loading control antibody (e.g., anti-actin or anti-tubulin)

-

-

Secondary antibodies (HRP-conjugated)

-

Western blot equipment and reagents

Procedure:

-

Cell Culture and Plating:

-

Culture Neuro-2a cells according to standard protocols.

-

Plate the cells in 24- or 48-well plates and allow them to adhere and grow to a suitable confluency.

-

-

Compound Pre-treatment:

-

Treat the cells with various concentrations of the test compound for a predetermined period (e.g., 1-2 hours) prior to toxin exposure. Include a vehicle control (DMSO).

-

-

BoNT/A Intoxication:

-

Expose the cells to a predetermined concentration of BoNT/A holotoxin (e.g., a concentration that yields approximately 50-80% SNAP-25 cleavage at the end of the incubation period).

-

Incubate the cells for 24-48 hours at 37°C in a CO2 incubator.

-

-

Cell Lysis:

-

Wash the cells with PBS.

-

Lyse the cells with lysis buffer and collect the total protein lysate.

-

-

Western Blot Analysis:

-

Determine the protein concentration of each lysate.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Probe the membrane with the primary antibody against SNAP-25 to detect both the intact (~25 kDa) and the BoNT/A-cleaved (~24 kDa) forms. Alternatively, use a cleavage-specific antibody.

-

Probe with a loading control antibody to ensure equal protein loading.

-

Incubate with the appropriate HRP-conjugated secondary antibody.

-

Visualize the protein bands using a chemiluminescence detection system.

-

-

Data Analysis:

-

Quantify the band intensities for intact and cleaved SNAP-25.

-

Calculate the percentage of SNAP-25 cleavage for each treatment condition.

-

Determine the protective effect of the inhibitor by comparing the extent of SNAP-25 cleavage in inhibitor-treated cells to the BoNT/A-only control.

-

Plot the percentage of protection against the inhibitor concentration to determine the EC50 value.

-

Visualizations: Pathways and Processes

Caption: Mechanism of BoNT/A intoxication and inhibition by this compound.

Caption: Workflow for the discovery of BoNT/A LC inhibitors.

Caption: Key structure-activity relationships for quinolinol-based inhibitors.

References

Determining the Inhibitory Constant (Ki) of BoNT-IN-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the essential methodologies and data considerations for determining the inhibitory constant (Ki) of BoNT-IN-1, a known inhibitor of the Botulinum neurotoxin serotype A light chain (BoNT/A LC). This document outlines the theoretical framework, detailed experimental protocols, and data interpretation necessary for the accurate characterization of this and other BoNT inhibitors.

Introduction to this compound and its Inhibitory Action

Botulinum neurotoxin (BoNT) is a potent substance that causes botulism by preventing the release of the neurotransmitter acetylcholine at the neuromuscular junction, leading to flaccid paralysis.[1] The toxin is a zinc-dependent metalloproteinase that specifically cleaves SNARE proteins, which are essential for vesicle fusion and neurotransmitter release.[2][3] this compound is a small molecule inhibitor that targets the light chain of BoNT/A (BoNT/A LC), the enzymatic component of the toxin responsible for this proteolytic activity. A commercially available source reports an IC50 value of 0.9 µM for this compound against BoNT/A LC.[4]

The inhibitory constant (Ki) is a critical parameter in drug discovery as it represents the intrinsic binding affinity of an inhibitor for its target enzyme.[5][6] Unlike the IC50 value, which is dependent on experimental conditions such as substrate concentration, the Ki is a thermodynamic constant that allows for a more standardized comparison of inhibitor potency.[6][7]

Quantitative Data Summary

| Compound | Target | IC50 (µM) | Ki (µM) | Notes |

| This compound | BoNT/A LC | 0.9[4] | Not Reported | Potent inhibitor of BoNT/A light chain. |

| DCHA | BoNT/A LC | - | 0.3 | A potent, slow-binding small molecule inhibitor.[1] |

Experimental Protocols for Ki Determination

The determination of the Ki for a BoNT/A LC inhibitor like this compound typically involves enzymatic assays that monitor the cleavage of a substrate in the presence and absence of the inhibitor.

General Principle

The Ki can be determined by measuring the initial reaction velocities at various substrate and inhibitor concentrations. The data are then fitted to the appropriate enzyme inhibition model (e.g., competitive, non-competitive, uncompetitive, or mixed) using non-linear regression analysis. For slow-binding inhibitors, progress curve analysis is required to determine the kinetic parameters.

Materials and Reagents

-

Enzyme: Recombinant Botulinum neurotoxin serotype A light chain (BoNT/A LC).

-

Substrate: A fluorogenic substrate, such as SNAPtide (a synthetic peptide derived from the SNAP-25 sequence with a fluorophore and a quencher).[4]

-

Inhibitor: this compound.

-

Assay Buffer: Typically a HEPES-based buffer at physiological pH (e.g., 40 mM HEPES, pH 7.4).[4]

-

Instrumentation: A fluorescence plate reader capable of kinetic measurements.

Experimental Workflow for Ki Determination

The following workflow outlines the key steps for determining the Ki of this compound.

Caption: Experimental workflow for the determination of the inhibitory constant (Ki) of this compound.

Detailed Method for a Continuous Enzyme Assay

-

Preparation of Reagents:

-

Prepare a stock solution of recombinant BoNT/A LC in assay buffer.

-

Prepare a stock solution of the fluorogenic substrate (e.g., SNAPtide) in a suitable solvent (e.g., DMSO) and then dilute in assay buffer.

-

Prepare a series of dilutions of this compound in the assay buffer.

-

-

Assay Procedure:

-

In a 96-well microplate, add a fixed concentration of BoNT/A LC to each well.

-

Add varying concentrations of this compound to the wells and incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding a fixed concentration of the substrate to each well.

-

Immediately begin monitoring the increase in fluorescence over time using a plate reader. The readings should be taken at regular intervals (e.g., every 30 seconds) for a period sufficient to establish the initial linear phase of the reaction.

-

-

Data Analysis:

-

For each inhibitor concentration, plot the fluorescence intensity versus time.

-

Determine the initial velocity (V₀) of the reaction from the slope of the linear portion of each progress curve.

-

Plot the initial velocities against the inhibitor concentrations.

-

To determine the mechanism of inhibition, repeat the experiment with varying substrate concentrations.

-

Analyze the data using non-linear regression to fit to the appropriate enzyme inhibition equation (e.g., Michaelis-Menten for competitive, non-competitive, or mixed-type inhibition) to determine the Ki value.

-

Conversion of IC50 to Ki

In the absence of a full kinetic study, the Ki can be estimated from the IC50 value using the Cheng-Prusoff equation.[2] The specific form of the equation depends on the mechanism of inhibition. For a competitive inhibitor, the equation is:

Ki = IC50 / (1 + [S]/Km)

Where:

-

[S] is the substrate concentration used in the IC50 determination.

-

Km is the Michaelis-Menten constant for the substrate.

To use this equation, the Km of the enzyme for the specific substrate under the given assay conditions must be determined experimentally.

Mechanism of this compound Inhibition

The following diagram illustrates the proposed mechanism of action for a competitive inhibitor of BoNT/A LC, which is a likely mechanism for small molecule inhibitors targeting the active site.

Caption: Signaling pathway for competitive inhibition of BoNT/A LC by this compound.

In this model, this compound (I) competes with the natural substrate, SNAP-25 (S), for binding to the active site of the BoNT/A light chain (E). When the inhibitor is bound, it forms an inactive enzyme-inhibitor complex (EI), preventing the formation of the enzyme-substrate complex (ES) and subsequent cleavage of the substrate into products (P).

Conclusion

The determination of the inhibitory constant (Ki) is a crucial step in the preclinical evaluation of this compound and other potential therapeutic agents against botulism. While direct experimental data for the Ki of this compound is not yet published, this guide provides the necessary theoretical framework and detailed experimental protocols to enable researchers to perform this critical characterization. Accurate determination of the Ki will facilitate a more precise understanding of the inhibitor's potency and aid in the development of effective countermeasures against this formidable toxin.

References

- 1. Identification of Slow-Binding Inhibitors of the BoNT/A Protease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. botdb.abcc.ncifcrf.gov [botdb.abcc.ncifcrf.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Strategies for the Irreversible Inhibition of Botulinum Neurotoxin | National Agricultural Library [nal.usda.gov]

- 6. cs.arizona.edu [cs.arizona.edu]

- 7. [PDF] IC50-to-Ki: a web-based tool for converting IC50 to Ki values for inhibitors of enzyme activity and ligand binding | Semantic Scholar [semanticscholar.org]

The Role of BoNT-IN-1 in Botulism Research: A Technical Guide

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

BoNT-IN-1 is a potent and specific small molecule inhibitor of the Botulinum neurotoxin serotype A (BoNT/A) light chain (LC), a zinc metalloprotease that is the enzymatic component responsible for the paralytic effects of botulism. By targeting the catalytic activity of the BoNT/A LC, this compound serves as a crucial research tool for studying the toxin's mechanism of action and as a lead compound in the development of novel therapeutics against botulism. This document provides a comprehensive overview of this compound, including its mechanism of action, detailed experimental protocols for its use, and a summary of its known quantitative data.

Core Mechanism of Action: Inhibition of SNARE Protein Cleavage

Botulinum neurotoxin A exerts its paralytic effects by preventing the release of the neurotransmitter acetylcholine at the neuromuscular junction. This is achieved through the enzymatic cleavage of a specific protein, SNAP-25 (Synaptosome-Associated Protein of 25 kDa), which is a component of the SNARE (Soluble NSF Attachment Protein Receptor) complex. The SNARE complex is essential for the fusion of synaptic vesicles with the presynaptic membrane, a critical step in neurotransmitter release.

The BoNT/A molecule is a di-chain protein composed of a heavy chain (HC) and a light chain (LC). The HC is responsible for binding to the neuron and facilitating the entry of the LC into the cytoplasm. Once inside the neuron, the LC, a zinc-dependent metalloprotease, specifically cleaves SNAP-25.

This compound is a quinolinol derivative that acts as a competitive inhibitor of the BoNT/A light chain. Its inhibitory action is attributed to the chelation of the zinc ion within the active site of the enzyme, which is essential for its catalytic activity. By binding to the active site, this compound prevents the BoNT/A LC from cleaving its natural substrate, SNAP-25, thereby inhibiting the downstream cascade of events that leads to paralysis.

Quantitative Data for this compound

The primary quantitative measure of this compound's potency is its half-maximal inhibitory concentration (IC50) against the BoNT/A light chain.

| Inhibitor | Target | Assay Type | IC50 (µM) | Reference |

| This compound | Botulinum neurotoxin A light chain (BoNTA LC) | In vitro enzymatic assay | 0.9 |

Experimental Protocols

The following are detailed methodologies for key experiments involving the characterization and use of this compound in botulism research.

In Vitro BoNT/A Light Chain Inhibition Assay (FRET-based)

This protocol describes a fluorescence resonance energy transfer (FRET)-based assay to determine the in vitro inhibitory activity of compounds against the BoNT/A light chain. The assay utilizes a synthetic peptide substrate (SNAPtide) that mimics the cleavage site of SNAP-25 and is labeled with a fluorophore and a quencher. Cleavage of the substrate by the BoNT/A LC results in a measurable increase in fluorescence.

Materials:

-

Recombinant BoNT/A Light Chain (LC)

-

SNAPtide substrate (e.g., a peptide derived from the SNAP-25 sequence with a fluorophore/quencher pair)

-

Assay Buffer: 50 mM HEPES, pH 7.4, containing appropriate concentrations of activators like ZnCl2 and DTT, and a carrier protein like BSA.

-

This compound (or other test inhibitors) dissolved in DMSO

-

384-well microplates

-

Fluorescence plate reader

Procedure:

-

Enzyme Preparation: Prepare a working solution of BoNT/A LC in the assay buffer. The final concentration of the enzyme should be optimized for the specific assay conditions and substrate concentration.

-

Inhibitor Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the inhibitor solutions in the assay buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay is low (e.g., <1%) to avoid interference.

-

Assay Reaction: a. To each well of a 384-well plate, add a small volume of the diluted this compound or DMSO (for control wells). b. Add the BoNT/A LC solution to all wells. c. Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding. d. Initiate the enzymatic reaction by adding the SNAPtide substrate to each well.

-

Fluorescence Measurement: Immediately begin monitoring the fluorescence intensity in each well using a fluorescence plate reader. The excitation and emission wavelengths should be appropriate for the specific fluorophore/quencher pair of the SNAPtide substrate.

-

Data Analysis: a. Plot the fluorescence intensity over time for each inhibitor concentration. b. Calculate the initial reaction velocity (rate of fluorescence increase) for each concentration. c. Normalize the velocities to the control (DMSO only) to determine the percent inhibition. d. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell-Based SNAP-25 Cleavage Assay

This assay assesses the ability of an inhibitor to protect SNAP-25 from cleavage by BoNT/A in a cellular context. Differentiated neuronal cell lines that are sensitive to BoNT/A are used.

Materials:

-

Differentiated neuronal cell line (e.g., SiMa, SH-SY5Y, or induced pluripotent stem cell-derived neurons)

-

Cell culture medium and supplements

-

Botulinum neurotoxin A (BoNT/A) holotoxin

-

This compound (or other test inhibitors)

-

Lysis buffer

-

Primary antibodies: anti-SNAP-25 (recognizing both intact and cleaved forms) or a cleavage-specific anti-SNAP-25 antibody

-

Secondary antibodies (e.g., HRP-conjugated)

-

Western blot reagents and equipment

Procedure:

-

Cell Culture and Differentiation: Plate the neuronal cells in a multi-well plate and differentiate them according to the established protocol for the specific cell line.

-

Inhibitor and Toxin Treatment: a. Pre-treat the differentiated cells with various concentrations of this compound for a specific duration (e.g., 1-2 hours). b. Add a pre-determined concentration of BoNT/A holotoxin to the wells. The concentration of BoNT/A should be sufficient to induce significant SNAP-25 cleavage in the absence of an inhibitor. c. Co-incubate the cells with the inhibitor and the toxin for an extended period (e.g., 24-48 hours).

-

Cell Lysis: a. After the incubation period, wash the cells with PBS. b. Lyse the cells using a suitable lysis buffer to extract the total protein.

-

Western Blot Analysis: a. Determine the protein concentration of each lysate. b. Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane. c. Probe the membrane with a primary antibody against SNAP-25. This will allow for the detection of both the intact (~25 kDa) and the cleaved form of SNAP-25. d. Incubate with an appropriate secondary antibody and visualize the protein bands using a chemiluminescence detection system.

-

Data Analysis: a. Quantify the band intensities for intact and cleaved SNAP-25. b. Calculate the percentage of SNAP-25 cleavage for each treatment condition. c. Plot the percentage of SNAP-25 cleavage against the inhibitor concentration to determine the protective effect of this compound.

Visualizations

Signaling Pathway of BoNT/A and Inhibition by this compound

Caption: Mechanism of BoNT/A and its inhibition by this compound.

Experimental Workflow for Screening BoNT/A Light Chain Inhibitors

Caption: A typical workflow for screening BoNT/A LC inhibitors.

Methodological & Application

Application Notes and Protocols for BoNT-IN-1 Cell-Based Potency Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Botulinum neurotoxins (BoNTs) are the most potent toxins known and function by inhibiting neurotransmitter release from nerve endings, leading to flaccid paralysis.[1] The proteolytic activity of the BoNT light chain, which cleaves specific SNARE proteins, is the primary mechanism of its toxicity.[1] While notorious for causing botulism, BoNTs, particularly serotype A (BoNT/A), are widely utilized as therapeutic agents for various medical and cosmetic applications.[2][3]

The potency of BoNT-based therapeutics and the efficacy of their inhibitors must be accurately determined. Historically, the mouse bioassay has been the gold standard for BoNT potency testing.[3] However, ethical considerations and inherent variability have driven the development of in vitro alternatives.[3] Cell-based potency assays (CBPAs) have emerged as a robust and sensitive method, capable of assessing all key steps of BoNT action: receptor binding, internalization, translocation, and catalytic activity.[4][5][6]

This document provides a detailed protocol for a cell-based potency assay to evaluate the efficacy of BoNT inhibitors, using "BoNT-IN-1" as a representative inhibitor of BoNT/A. The assay utilizes differentiated human neuroblastoma SiMa cells and quantifies the inhibition of BoNT/A-mediated cleavage of SNAP25.[4][5][6]

Mechanism of Action of Botulinum Neurotoxin A and Inhibition

Botulinum neurotoxin A intoxication is a multi-step process. The toxin's heavy chain binds to specific receptors on the surface of neuronal cells, leading to endocytosis.[1] Following internalization, the light chain is translocated into the cytosol, where it functions as a zinc-dependent endopeptidase.[1] The light chain of BoNT/A specifically cleaves SNAP25, a protein essential for the fusion of synaptic vesicles with the presynaptic membrane, thereby preventing the release of acetylcholine.[1] this compound is a putative inhibitor that is expected to interfere with this process, potentially by blocking the catalytic activity of the light chain.

Caption: BoNT/A signaling pathway and point of inhibition.

Quantitative Data Summary

The following tables summarize representative quantitative data from BoNT/A cell-based potency assays performed on various cell lines. This data can be used as a benchmark for evaluating the performance of the assay and the potency of inhibitors like this compound.

Table 1: Comparison of Cell Line Sensitivity to BoNT/A

| Cell Line | EC50 (pM) | Signal-to-Background (S/B) at 300 pM BoNT/A | Reference |

| SiMa | 6.5 ± 0.9 | 10.2 | [5] |

| PC-12 | Not Calculable | 1.8 | [5] |

| LA1-55n | Not Calculable | 1.5 | [5] |

| Neuro-2a | Not Calculable | 1.3 | [5] |

Table 2: BoNT/A Potency in Differentiated SiMa Cells

| BoNT/A Form | EC50 (pM) | Reference |

| BoNT/A Complex | 1.1 ± 0.3 | [5] |

| 150 kDa BoNT/A | 1.5 ± 0.2 | [5] |

| BOTOX® | 1.35 ± 0.05 | [5] |

| Inactive LHN/A | 2,100,000 | [5] |

Experimental Protocols

This section provides a detailed protocol for determining the potency of a BoNT/A inhibitor (this compound) using a cell-based assay with differentiated SiMa cells.

Materials and Reagents

-

Human neuroblastoma SiMa cells

-

Complete Growth Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids, and 1% Penicillin-Streptomycin.

-

Differentiation Medium: Serum-free EMEM supplemented with 1x N-2 supplement, 1x B-27 supplement, and 10 µM GT1b ganglioside.

-

BoNT/A standard (e.g., 150 kDa BoNT/A)

-

This compound inhibitor stock solution

-

Assay Medium: Differentiation Medium

-

Cell Lysis Buffer

-

SNAP25 cleavage-specific sandwich ELISA kit

-

96-well cell culture plates

-

Reagent reservoirs

-

Multichannel pipettes

Experimental Workflow

Caption: Experimental workflow for this compound potency assay.

Step-by-Step Procedure

1. Cell Seeding and Differentiation a. Culture SiMa cells in Complete Growth Medium at 37°C in a humidified atmosphere with 5% CO2. b. On Day 0, seed SiMa cells into 96-well plates at an appropriate density to reach confluency before differentiation. c. On Day 1, replace the Complete Growth Medium with Differentiation Medium. d. Differentiate the cells for 48-72 hours.[4]

2. Preparation of BoNT/A and this compound Dilutions a. Prepare a stock solution of BoNT/A in Assay Medium. Perform serial dilutions to create a concentration range that will generate a full dose-response curve (e.g., 0.1 to 25 pM).[4] b. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO), and then dilute it in Assay Medium. Perform serial dilutions to obtain the desired concentrations for testing.

3. Cell Treatment a. To determine the IC50 of this compound, pre-incubate a fixed, sub-maximal concentration of BoNT/A (e.g., the EC80 concentration) with varying concentrations of this compound for 30-60 minutes at 37°C. b. As controls, include wells with cells treated with Assay Medium alone (negative control), BoNT/A alone (positive control), and this compound alone. c. Carefully remove the Differentiation Medium from the cells and add the BoNT/A ± this compound mixtures to the respective wells. d. Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.[4][5]

4. Post-Treatment Incubation a. After the 24-hour treatment, gently remove the medium containing BoNT/A and the inhibitor. b. Wash the cells once with fresh, toxin-free Assay Medium. c. Add fresh, toxin-free Assay Medium to all wells. d. Incubate the plates for an additional 48 hours to allow for the accumulation of cleaved SNAP25.[4][5]

5. Cell Lysis a. After the 48-hour incubation, remove the medium and wash the cells once with PBS. b. Add Cell Lysis Buffer to each well and incubate according to the manufacturer's instructions to prepare cell lysates for the ELISA.

6. SNAP25 Cleavage ELISA a. Quantify the amount of cleaved SNAP25 (SNAP25197) in the cell lysates using a sandwich ELISA kit specific for the cleaved product.[4][5] b. Follow the ELISA manufacturer's protocol for plate coating, sample addition, antibody incubations, washing steps, and substrate development. c. Read the absorbance or luminescence on a plate reader at the appropriate wavelength.

7. Data Analysis a. Generate a standard curve using the BoNT/A dose-response data. b. Normalize the data for the inhibitor-treated wells to the positive (BoNT/A alone) and negative (medium alone) controls. c. Plot the percentage of inhibition of SNAP25 cleavage as a function of the this compound concentration. d. Determine the IC50 value of this compound by fitting the data to a four-parameter logistic (4PL) curve.

Conclusion

The described cell-based potency assay provides a robust and sensitive platform for evaluating the efficacy of BoNT/A inhibitors like this compound. By mimicking the key steps of BoNT intoxication in a biologically relevant cellular context, this assay offers a valuable tool for drug discovery and development, facilitating the identification and characterization of novel therapeutics for the treatment of botulism. The replacement of the mouse bioassay with such in vitro methods aligns with the 3Rs principles (Replacement, Reduction, and Refinement of animal testing).[4]

References

- 1. Botulinum toxin - Wikipedia [en.wikipedia.org]

- 2. [PDF] Botulinum Neurotoxin Serotype a Specific Cell-Based Potency Assay to Replace the Mouse Bioassay | Semantic Scholar [semanticscholar.org]

- 3. Progress in Cell Based Assays for Botulinum Neurotoxin Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Botulinum Neurotoxin Serotype a Specific Cell-Based Potency Assay to Replace the Mouse Bioassay - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Botulinum Neurotoxin Serotype a Specific Cell-Based Potency Assay to Replace the Mouse Bioassay | PLOS One [journals.plos.org]

- 6. Botulinum neurotoxin serotype A specific cell-based potency assay to replace the mouse bioassay - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: BoNT-IN-1 for Neuroprotection

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Botulinum neurotoxins (BoNTs) are potent bacterial toxins that cause paralysis by inhibiting neurotransmitter release from nerve terminals.[1][2] The catalytic light chain (LC) of BoNT is a zinc-dependent metalloprotease that cleaves specific SNARE proteins, which are essential for synaptic vesicle fusion.[1][3] BoNT-IN-1 is a potent inhibitor of the Botulinum neurotoxin A light chain (BoNTA LC), with a reported IC50 of 0.9 µM.[4] While the primary application of BoNT inhibitors has been as potential antitoxins, their ability to modulate neuronal activity suggests a therapeutic potential in neuroprotection.

These application notes provide a framework for designing experiments to investigate the neuroprotective effects of this compound. The protocols outlined below are based on established methodologies for studying neuroprotection in vitro and in vivo and are adapted for the evaluation of a BoNT/A LC inhibitor.

Mechanism of Action

BoNT/A exerts its effects by cleaving SNAP-25, a crucial component of the SNARE complex, thereby preventing the release of acetylcholine at the neuromuscular junction.[5] In the central nervous system, BoNT/A can also modulate the release of other neurotransmitters. The neuroprotective hypothesis for a BoNT/A LC inhibitor like this compound is based on the premise that in certain neurological conditions, excessive neurotransmitter release can lead to excitotoxicity and neuronal damage. By finely tuning neurotransmitter release through the inhibition of BoNT/A LC (in a system where BoNT/A might be present or its pathways are relevant), this compound could potentially mitigate this damage.

Furthermore, beyond its canonical role in neurotransmitter release, components of the BoNT molecule have been shown to have neurotrophic effects.[5] The non-catalytic heavy chain of BoNT/A can activate signaling pathways associated with axonal outgrowth and neuronal survival, such as the Rac1 and ERK pathways.[5] While this compound directly targets the light chain, its downstream effects in a complex biological system could indirectly influence these neuroprotective pathways.

Signaling Pathways

The primary signaling pathway affected by BoNT/A is the synaptic vesicle fusion machinery. This compound, as an inhibitor of the BoNTA LC, would act to prevent the cleavage of SNAP-25, thus preserving the integrity of the SNARE complex and allowing for normal neurotransmitter release in the presence of the toxin.

A potential neuroprotective signaling pathway that could be indirectly influenced involves the activation of pro-survival pathways.

Data Presentation

Table 1: In Vitro Neuroprotection against Excitotoxicity

| Treatment Group | Neuronal Viability (%) (Mean ± SD) | LDH Release (Fold Change vs. Control) (Mean ± SD) |

| Control | 100 ± 5.2 | 1.0 ± 0.1 |

| Excitotoxic Insult (e.g., Glutamate) | 45 ± 6.8 | 4.2 ± 0.5 |

| This compound (1 µM) + Excitotoxic Insult | 68 ± 7.1 | 2.5 ± 0.3 |

| This compound (10 µM) + Excitotoxic Insult | 85 ± 5.9 | 1.8 ± 0.2 |

Table 2: Effect of this compound on Axon Outgrowth in a Neuronal Injury Model

| Treatment Group | Average Axon Length (µm) (Mean ± SD) | Number of Primary Neurites (Mean ± SD) |

| Control (uninjured) | 150 ± 15.3 | 4.5 ± 0.8 |

| Injured Control | 60 ± 8.9 | 2.1 ± 0.5 |

| This compound (1 µM) post-injury | 85 ± 10.2 | 3.2 ± 0.6 |

| This compound (10 µM) post-injury | 110 ± 12.5 | 3.9 ± 0.7 |

Experimental Protocols

Protocol 1: In Vitro Neuroprotection Assay using Primary Neuronal Cultures

This protocol assesses the ability of this compound to protect primary neurons from an excitotoxic insult.

Materials:

-

Primary cortical or hippocampal neurons

-

Neurobasal medium supplemented with B27 and GlutaMAX

-

This compound stock solution (in DMSO)

-

Excitotoxic agent (e.g., L-glutamic acid)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay kit

-

Lactate dehydrogenase (LDH) cytotoxicity assay kit

-

Phosphate-buffered saline (PBS)

Procedure:

-

Plate primary neurons in 96-well plates at a suitable density.

-

Culture neurons for 7-10 days to allow for maturation.

-

Prepare working solutions of this compound in culture medium. A vehicle control (DMSO) should also be prepared.

-

Pre-treat the neurons with different concentrations of this compound or vehicle for 2 hours.

-

Introduce the excitotoxic insult (e.g., 100 µM Glutamate) to the appropriate wells and incubate for 24 hours.

-

Assess neuronal viability using the MTT assay according to the manufacturer's instructions.

-

Measure cytotoxicity by quantifying LDH release into the culture medium using an LDH assay kit.

Protocol 2: Axon Outgrowth Assay

This protocol evaluates the effect of this compound on promoting axon regeneration following a scratch injury in a neuronal culture.

Materials:

-

Primary dorsal root ganglion (DRG) neurons or a suitable neuronal cell line (e.g., PC12)

-

Culture plates coated with poly-L-lysine and laminin

-

This compound stock solution

-

A sterile pipette tip or a specialized scratch-making tool

-

Microscope with live-cell imaging capabilities

-

Immunostaining reagents for neuronal markers (e.g., anti-β-III tubulin)

Procedure:

-

Culture neurons to form a confluent monolayer.

-

Create a scratch in the cell monolayer using a sterile pipette tip.

-

Wash with PBS to remove dislodged cells.

-

Add fresh culture medium containing different concentrations of this compound or vehicle.

-

Image the scratch at time 0 and at subsequent time points (e.g., 24, 48, 72 hours).

-

At the end of the experiment, fix the cells and perform immunostaining for β-III tubulin.

-

Quantify axon outgrowth by measuring the length and number of axons extending from the edge of the scratch.

Experimental Workflow

Disclaimer

The experimental protocols and data presented are intended as a guide for research purposes. Researchers should optimize these protocols for their specific experimental systems. This compound is for research use only and not for human consumption.[4] All experiments involving botulinum neurotoxins or their inhibitors should be conducted with appropriate safety precautions and in accordance with institutional and national guidelines.[6]

References

- 1. Botulinum toxin - Wikipedia [en.wikipedia.org]

- 2. Botulinum Neurotoxins: Biology, Pharmacology, and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. How Botulinum Neurotoxin Light Chain A1 Maintains Stable Association with the Intracellular Neuronal Plasma Membrane - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | Botulinum neurotoxin inhibitor | Nervous system |TargetMol [targetmol.com]

- 5. Neurotrophic effects of Botulinum neurotoxin type A in hippocampal neurons involve activation of Rac1 by the non-catalytic heavy chain (HCC/A) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubcompare.ai [pubcompare.ai]

Application Notes and Protocols for BoNT-IN-1 in Laboratory Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of BoNT-IN-1, a potent inhibitor of the Botulinum neurotoxin A light chain (BoNTA LC), in a laboratory setting. This document includes detailed protocols for in vitro and cell-based assays, quantitative data summarization, and visual representations of relevant pathways and workflows.

Introduction to this compound

This compound is a small molecule inhibitor of the zinc metalloprotease activity of the light chain of Botulinum neurotoxin serotype A (BoNT/A).[1] By directly targeting the catalytic component of the toxin, this compound can prevent the cleavage of the SNARE protein SNAP-25.[2][3] This inhibitory action blocks the neurotoxic cascade initiated by BoNT/A, which would otherwise lead to the cessation of acetylcholine release at the neuromuscular junction and subsequent flaccid paralysis.[4] The targeted mechanism of this compound makes it a valuable tool for research into BoNT/A intoxication, the development of potential therapeutics, and as a probe to study the role of SNAP-25 in neurobiology.

Quantitative Data Summary

The following tables summarize the known quantitative data for this compound and provide a comparative context with the target enzyme and its substrate.

| Compound/Protein | Parameter | Value | Assay Type |

| This compound | IC50 | 0.9 µM | In vitro BoNTA LC enzyme inhibition assay |

| BoNT/A LC | - | - | Zinc metalloprotease |

| SNAP-25 | - | - | Substrate for BoNT/A LC |

Note: Further quantitative data such as EC50 in cell-based assays and in vivo efficacy are not yet publicly available for this compound.

Signaling Pathway

The canonical pathway of BoNT/A involves the cleavage of SNAP-25, a key component of the SNARE complex. This complex, consisting of SNAP-25, Syntaxin, and Synaptobrevin (VAMP), is essential for the fusion of synaptic vesicles with the presynaptic membrane, a critical step in neurotransmitter release. This compound, by inhibiting the BoNT/A light chain, preserves the integrity of SNAP-25 and maintains normal synaptic function.

Experimental Protocols

The following are detailed protocols for assessing the inhibitory activity of this compound. These protocols are based on established methods for studying BoNT/A inhibitors and should be adapted as needed for specific experimental conditions.

In Vitro BoNT/A Light Chain Endopeptidase Activity Assay

This assay measures the direct inhibitory effect of this compound on the enzymatic activity of the BoNT/A light chain using a fluorogenic peptide substrate.

Materials:

-

Recombinant BoNT/A light chain (LC)

-

This compound

-

Fluorogenic peptide substrate (e.g., SNAPtide®)

-

Assay buffer (e.g., 50 mM HEPES, pH 7.4, 10 mM DTT, 20 µM ZnCl₂)

-

96-well black microplate

-

Fluorescence microplate reader

Protocol:

-

Prepare this compound dilutions: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Serially dilute the stock solution in assay buffer to achieve a range of desired concentrations (e.g., 0.01 µM to 100 µM).

-

Prepare BoNT/A LC solution: Dilute the recombinant BoNT/A LC in assay buffer to a final concentration that yields a robust signal within the linear range of the assay.

-

Incubate inhibitor with enzyme: In the wells of the 96-well plate, add a small volume of each this compound dilution. Then add the diluted BoNT/A LC. Incubate at room temperature for 30 minutes to allow for inhibitor binding.

-

Initiate the reaction: Add the fluorogenic peptide substrate to each well to initiate the enzymatic reaction.

-

Measure fluorescence: Immediately begin monitoring the increase in fluorescence at the appropriate excitation and emission wavelengths for the chosen substrate. Take readings every 1-2 minutes for 30-60 minutes.

-

Data analysis: Calculate the initial reaction velocity (V₀) for each concentration of this compound. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell-Based SNAP-25 Cleavage Assay

This assay evaluates the ability of this compound to protect a neuronal cell line from BoNT/A-induced cleavage of SNAP-25.

Materials:

-

Neuronal cell line (e.g., SiMa, Neuro-2a, or differentiated iPSC-derived neurons)

-

Cell culture medium and supplements

-

BoNT/A holotoxin

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Primary antibody against cleaved SNAP-25 (SNAP-25¹⁹⁷)

-

Primary antibody against total SNAP-25 or a loading control (e.g., β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Western blot equipment

Protocol:

-

Cell Culture: Plate the neuronal cells in a multi-well plate and culture until they reach the desired confluency or differentiation state.

-

Pre-treatment with this compound: Treat the cells with various concentrations of this compound (e.g., 0.1 µM to 100 µM) in fresh cell culture medium for 1-2 hours. Include a vehicle control (DMSO).

-

BoNT/A Challenge: Add BoNT/A holotoxin to the wells at a final concentration known to cause significant SNAP-25 cleavage (e.g., 1-10 nM).

-

Incubation: Incubate the cells for 24-48 hours to allow for toxin uptake and SNAP-25 cleavage.

-

Cell Lysis: Wash the cells with PBS and then lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

-

Incubate the membrane with the primary antibody against cleaved SNAP-25.

-

Wash the membrane and then incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Optionally, strip the membrane and re-probe for total SNAP-25 or a loading control.

-

-

Data Analysis: Quantify the band intensities for cleaved SNAP-25 and normalize to the loading control. Plot the normalized band intensity versus the concentration of this compound to determine the EC50 for the inhibition of SNAP-25 cleavage.

Safety and Handling

Botulinum neurotoxin is an extremely hazardous substance and must be handled with the utmost care in a certified laboratory with appropriate safety measures in place.

-

Handling of BoNT/A: All work with active BoNT/A must be conducted in a certified biosafety cabinet (BSC) by trained personnel. Appropriate personal protective equipment (PPE), including a lab coat, gloves, and eye protection, is mandatory.

-

This compound Handling: this compound is a chemical compound and should be handled with standard laboratory precautions. Consult the Safety Data Sheet (SDS) for specific handling and storage information.

-

Decontamination: All surfaces and materials that come into contact with BoNT/A should be decontaminated with a freshly prepared solution of 0.1 M NaOH or 10% bleach, with a contact time of at least 20 minutes.

-

Waste Disposal: All BoNT/A-contaminated waste must be autoclaved before disposal.

Disclaimer

This document is intended for research purposes only and is not a substitute for a thorough understanding of the hazards and necessary precautions for working with Botulinum neurotoxin. All laboratory personnel must be properly trained and adhere to their institution's safety guidelines. The provided protocols are examples and may require optimization for specific experimental setups.

References

- 1. An in vitro and in vivo disconnect uncovered through high-throughput identification of botulinum neurotoxin A antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. synapse.koreamed.org [synapse.koreamed.org]

- 3. listlabs.com [listlabs.com]

- 4. An Integrated Pharmacophore/Docking/3D-QSAR Approach to Screening a Large Library of Products in Search of Future Botulinum Neurotoxin A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

BoNT-IN-1 solubility issues and solutions

This technical support center provides guidance for researchers, scientists, and drug development professionals working with BoNT-IN-1. Below you will find troubleshooting guides and frequently asked questions to address common solubility issues and provide clear experimental protocols.

Troubleshooting Guide: this compound Solubility Issues

This guide addresses specific problems you may encounter during the solubilization and use of this compound in your experiments.

Question: I am having trouble dissolving this compound in aqueous solutions for my in vitro cell-based assays. What is the recommended procedure?

Answer:

This compound has low solubility in aqueous buffers. Direct dissolution in saline or PBS will likely result in precipitation. To achieve a clear solution suitable for in vitro experiments, a stock solution in an organic solvent is required, followed by dilution in a vehicle containing co-solvents.

Recommended Protocol for In Vitro Working Solutions:

-

Prepare a high-concentration stock solution in DMSO. this compound is soluble in DMSO at concentrations up to 100 mg/mL (249.73 mM).[1][2] To aid dissolution, ultrasonic treatment may be necessary.[1][2] It is also crucial to use a fresh, anhydrous grade of DMSO, as its hygroscopic nature can negatively impact solubility.[1]

-

For your final working solution, dilute the DMSO stock in a vehicle containing co-solvents. A common formulation involves a mixture of PEG300, Tween-80, and saline.[3][4] For example, to prepare a 1 mL working solution, you can add 100 µL of a 25.0 mg/mL DMSO stock solution to 400 µL of PEG300, mix thoroughly, then add 50 µL of Tween-80, mix again, and finally add 450 µL of saline to reach the final volume.[3][4] This method should yield a clear solution of at least 2.5 mg/mL.[3][4]

Question: My this compound solution appears cloudy or has precipitated after preparation for in vivo studies. How can I resolve this?

Answer:

Cloudiness or precipitation in your in vivo formulation is a clear indicator of solubility issues. This can be due to an inappropriate solvent mixture or the concentration exceeding the solubility limit in that specific vehicle.

Solutions and Protocol for In Vivo Formulations:

-

Use a validated co-solvent system. For in vivo experiments, a common and effective vehicle is a mixture of DMSO, PEG300, Tween 80, and a physiological solution like saline or PBS.[5]

-

Follow a specific mixing order. The order in which you mix the components of your vehicle is important. A recommended protocol is as follows:

-

Start with your desired volume of the DMSO stock solution.

-

Add PEG300 and mix until the solution is clear.

-

Add Tween 80 and continue mixing.

-

Finally, add saline or PBS to your final volume and mix thoroughly.[5]

-

-

Consider heating and sonication. If you observe precipitation during preparation, gentle heating (e.g., to 37°C) and sonication can help to redissolve the compound.[4][6]

-

Adjust the final concentration. If the solution remains a suspension, it is advisable to prepare it fresh before each use.[5] You may also need to lower the final concentration of this compound in your formulation.

Question: I have prepared a this compound stock solution in DMSO. How should I store it to maintain its stability and prevent degradation?

Answer:

Proper storage of your stock solution is critical to ensure the integrity and activity of this compound for your experiments.

Storage Recommendations:

-

Long-term storage: For long-term storage, it is recommended to keep the DMSO stock solution at -80°C, where it can be stable for up to 2 years.[1][4] Alternatively, storage at -20°C is suitable for up to 1 year.[1][4]

-

Aliquot to prevent freeze-thaw cycles. To avoid degradation from repeated freezing and thawing, you should aliquot the stock solution into smaller, single-use volumes before freezing.[1][4][6]

-

Short-term storage: For short-term use, the solution can be kept at 4°C for up to a week, provided the solution is clear.[5] If it is a suspension, it should be prepared fresh for each experiment.[5]

Frequently Asked Questions (FAQs)

What is the primary solvent for this compound?

The primary and most effective solvent for preparing high-concentration stock solutions of this compound is Dimethyl sulfoxide (DMSO).[1][2][5]

What is the mechanism of action of this compound?

This compound is an inhibitor of the Botulinum neurotoxin A light chain (BoNT/A LC). The BoNT/A LC is a zinc-dependent endopeptidase that cleaves the SNAP-25 protein, which is essential for the docking and fusion of synaptic vesicles with the presynaptic membrane, thereby preventing the release of the neurotransmitter acetylcholine. This compound directly inhibits this enzymatic activity.

Are there alternative formulations for in vivo administration?

Yes, alternative formulations can be used depending on the experimental requirements. One such alternative involves using SBE-β-CD (Sulfobutylether-β-cyclodextrin) in saline as the diluent for the DMSO stock solution. Another option is to use corn oil as the vehicle.[7]

Quantitative Solubility Data

The following table summarizes the reported solubility of this compound in various solvents and formulations.

| Solvent/Formulation | Concentration | Notes |

| DMSO | ≥ 100 mg/mL (249.73 mM) | Requires sonication; use of newly opened DMSO is recommended.[1][2] |

| DMSO | ≥ 80 mg/mL (199.79 mM) | Sonication is recommended.[5] |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (6.24 mM) | Yields a clear solution.[3] |

Experimental Protocols & Visualizations

Protocol: Preparation of this compound Stock Solution in DMSO

-

Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

-

Add the appropriate volume of fresh, anhydrous DMSO to achieve the target concentration (e.g., 25 mg/mL).

-

Vortex the tube briefly to mix.

-

Place the tube in an ultrasonic bath and sonicate until the solution is clear and all solid has dissolved.

-

Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.

-

Store the aliquots at -80°C for long-term storage.

Caption: Workflow for preparing a this compound stock solution.

Mechanism of Action of this compound

This compound acts by inhibiting the light chain of Botulinum neurotoxin A (BoNT/A LC). This prevents the cleavage of SNAP-25, a crucial step in the release of acetylcholine at the neuromuscular junction.

Caption: Inhibition of BoNT/A LC by this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. glpbio.com [glpbio.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound | Botulinum neurotoxin inhibitor | Nervous system |TargetMol [targetmol.com]

- 6. glpbio.com [glpbio.com]

- 7. medchemexpress.com [medchemexpress.com]

Technical Support Center: Optimizing BoNT-IN-1 Concentration in Cell Culture

This guide provides researchers, scientists, and drug development professionals with essential information for effectively using BoNT-IN-1, a potent inhibitor of Botulinum neurotoxin A light chain (BoNTA LC), in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a small molecule inhibitor of the Botulinum neurotoxin serotype A (BoNT/A) light chain (LC).[1][2][3][4] The BoNT/A light chain is a zinc-dependent metalloprotease that enters the cytosol of neurons after the toxin binds to the cell surface and is internalized.[5] In the cytosol, the light chain specifically cleaves a protein called SNAP-25 (Synaptosomal-Associated Protein 25).[5] SNAP-25 is a critical component of the SNARE complex, which is essential for the fusion of synaptic vesicles with the presynaptic membrane to release the neurotransmitter acetylcholine. By cleaving SNAP-25, BoNT/A blocks neurotransmitter release, leading to muscle paralysis. This compound directly inhibits the enzymatic activity of the BoNT/A light chain, thereby preventing the cleavage of SNAP-25 and protecting neurons from the toxin's effects.

BoNT/A Signaling and Inhibition Pathway

Caption: Mechanism of BoNT/A action and this compound inhibition.

Q2: What is the recommended starting concentration for this compound in cell culture?

A2: The reported in vitro IC50 for this compound against the purified BoNT/A light chain is approximately 0.9 µM.[1] However, the effective concentration in a cell-based assay is typically higher due to factors like cell permeability and stability.[6] A good starting point for a dose-response experiment is to test a range of concentrations centered around the IC50. A broader range, from 0.1 µM to 50 µM, is recommended to determine the optimal concentration for your specific cell type and experimental conditions.

Q3: In what solvent should I dissolve this compound?

A3: this compound is readily soluble in Dimethyl sulfoxide (DMSO). A stock solution can be prepared at a concentration of up to 100 mg/mL (~250 mM). It is recommended to prepare high-concentration stock solutions in DMSO and then dilute them in culture medium for your experiments. Always ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Q4: What cell types are appropriate for testing this compound efficacy?

A4: The most relevant cell types are those susceptible to BoNT/A intoxication, which are primarily neuronal cells. Commonly used models include human neuroblastoma cell lines (e.g., SiMa, SH-SY5Y, LAN5), mouse neuroblastoma cells (Neuro-2a), and rat pheochromocytoma cells (PC12).[7][8][9] For more physiologically relevant data, primary neurons or iPSC-derived motor neurons are excellent choices as they closely mimic the in vivo targets of the toxin.

Troubleshooting Guides

Problem 1: High levels of cell death observed after treatment with this compound.

| Possible Cause | Troubleshooting Step |

| Inhibitor Cytotoxicity | Although related quinolinol compounds have shown no cytotoxicity up to 50 µM in Neuro-2a cells, your specific cell line might be more sensitive.[6] Solution: Perform a cytotoxicity assay (e.g., MTT, LDH release, or live/dead staining) with this compound alone (without BoNT/A) across a wide concentration range (e.g., 1 µM to 100 µM) to determine the maximum non-toxic concentration. |

| Solvent (DMSO) Toxicity | The final concentration of DMSO in the culture medium may be too high. Solution: Calculate the final DMSO percentage in your wells. Ensure it does not exceed 0.1-0.5%, depending on your cell line's sensitivity. Always run a "vehicle control" with the highest concentration of DMSO used in the experiment to assess its specific effect. |

| Combined Toxicity | The combination of BoNT/A and this compound may have synergistic toxic effects unrelated to the intended mechanism. Solution: In your cytotoxicity assay, include a condition with BoNT/A alone and in combination with a non-toxic concentration of this compound to observe any enhanced cell death. |

Troubleshooting Workflow: High Cell Toxicity

Caption: A logical workflow for troubleshooting high cytotoxicity.

Problem 2: No inhibition of BoNT/A activity is observed.

| Possible Cause | Troubleshooting Step |

| Insufficient Inhibitor Concentration | The concentration of this compound may be too low to effectively inhibit the BoNT/A light chain in your cell-based assay. Solution: Increase the concentration of this compound. Perform a dose-response experiment with a higher range, for example, from 10 µM to 50 µM.[6][10] |

| Poor Cell Permeability | This compound may not be efficiently crossing the cell membrane to reach the cytosolic BoNT/A light chain. While quinolinols are reported to have good cell-based properties, this can be cell-type dependent.[1][6] Solution: Increase the pre-incubation time of the cells with this compound (e.g., from 1 hour to 4 hours) before adding the BoNT/A toxin to allow more time for the inhibitor to enter the cells. |

| Inhibitor Degradation | The this compound stock solution may have degraded due to improper storage or multiple freeze-thaw cycles. Solution: Prepare a fresh stock solution of this compound from powder. Aliquot the stock solution to minimize freeze-thaw cycles and store at -20°C or -80°C as recommended. |

| BoNT/A Concentration Too High | The concentration of BoNT/A used in the assay may be too high, overwhelming the inhibitor. Solution: Reduce the concentration of BoNT/A to a level that gives a sub-maximal effect (e.g., the EC50 or EC80 for SNAP-25 cleavage) to make inhibition more apparent. |

Experimental Protocols & Data

Data Presentation: this compound Properties and Recommended Assay Concentrations

The following tables summarize key quantitative data for this compound.

Table 1: Inhibitor Properties

| Parameter | Value | Source |

|---|---|---|

| Target | Botulinum Neurotoxin A Light Chain (BoNTA LC) | [1] |

| In Vitro IC50 | 0.9 µM | [1] |

| Molecular Weight | 400.43 g/mol | N/A |

| Recommended Solvent | DMSO | N/A |

Table 2: Recommended Concentration Ranges for Cell-Based Assays

| Assay Type | Cell Type | Recommended Starting Range | Notes |

|---|---|---|---|

| Dose-Response | Neuronal Cell Lines (e.g., SiMa, SH-SY5Y) | 0.1 µM - 50 µM | A wide range is crucial to establish an IC50 curve in a cellular context. |

| Cytotoxicity | Any | 1 µM - 100 µM | Essential to determine the non-toxic working range of the inhibitor. |

| Mechanism of Action | Primary or iPSC-derived Neurons | 1 µM - 25 µM | Use concentrations found to be effective and non-toxic from initial screens. |

Protocol 1: Determining the Optimal this compound Concentration

This protocol outlines a method to determine the effective concentration (EC50) of this compound for inhibiting BoNT/A-mediated SNAP-25 cleavage in a neuronal cell line.

Materials:

-

Neuronal cells (e.g., SiMa)

-

Complete culture medium

-

This compound powder and DMSO

-

BoNT/A toxin

-

96-well cell culture plates

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

BCA protein assay kit

-

Reagents for Western Blotting (SDS-PAGE gels, transfer membranes, etc.)

-

Primary antibodies: Anti-SNAP-25 (recognizes both full-length and cleaved forms), Anti-Actin (loading control)

-

HRP-conjugated secondary antibody and chemiluminescent substrate

Workflow:

Workflow for Determining this compound EC50

Caption: Step-by-step workflow for EC50 determination.

Procedure:

-

Cell Plating: Seed your chosen neuronal cells into a 96-well plate at a density that will result in ~80-90% confluency at the end of the experiment. Allow cells to adhere overnight.

-

Inhibitor Preparation: Prepare a 2X serial dilution of this compound in culture medium. For example, create concentrations from 0.2 µM to 100 µM.

-

Pre-incubation: Remove the old medium from the cells and add the 2X this compound dilutions. Include a "no inhibitor" control. Incubate for 1-2 hours at 37°C. This allows the inhibitor to permeate the cells.

-

Toxin Challenge: Add an equal volume of 2X BoNT/A toxin (prepared in medium) to each well. The final concentration of BoNT/A should be one that causes significant but not complete SNAP-25 cleavage (e.g., EC80), which must be determined in a preliminary experiment. Also, include an "untreated" control (no inhibitor, no toxin).

-

Incubation: Incubate the plate for 24 to 48 hours at 37°C.

-

Cell Lysis: Wash the cells with cold PBS and lyse them directly in the wells using an appropriate lysis buffer.

-

Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay to ensure equal loading for the Western blot.

-

Western Blotting: Normalize the protein concentrations for all samples. Separate the proteins via SDS-PAGE and transfer them to a PVDF membrane.

-

Immunodetection: Probe the membrane with a primary antibody that detects both the full-length (~25 kDa) and the BoNT/A-cleaved (~24 kDa) forms of SNAP-25. Also, probe for a loading control like actin.

-

Analysis: Use densitometry to quantify the band intensities for both full-length and cleaved SNAP-25. Calculate the ratio of cleaved SNAP-25 to total SNAP-25 for each this compound concentration. Plot this ratio against the log of the inhibitor concentration and fit the data to a dose-response curve to calculate the cellular EC50.

Protocol 2: Cell Viability/Cytotoxicity Assay

This protocol is essential for establishing the non-toxic concentration range of this compound.

Materials:

-

Cells and culture medium

-

This compound and DMSO

-

96-well clear or opaque-walled plates (depending on the assay)

-

A commercial cytotoxicity assay kit (e.g., MTT, CCK-8, LDH release, or a live/dead fluorescent stain).

Procedure:

-

Cell Plating: Seed cells in a 96-well plate as described in Protocol 1.

-

Treatment: Prepare serial dilutions of this compound in culture medium at a range of concentrations (e.g., 1 µM to 100 µM).

-

Controls: Include the following controls in triplicate:

-

Untreated Control: Cells with medium only.

-

Vehicle Control: Cells treated with the highest concentration of DMSO used in the experiment.

-

Maximum Lysis Control: A positive control for 100% cytotoxicity (often included in kits, e.g., by adding a lysis solution like Triton X-100).

-

-

Incubation: Add the different concentrations of this compound to the wells and incubate for the same duration as your planned inhibition experiment (e.g., 24-48 hours).

-

Assay: Perform the cytotoxicity assay according to the manufacturer's instructions.

-